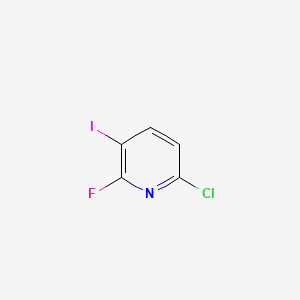

6-Chloro-2-fluoro-3-iodopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

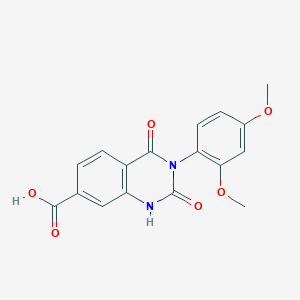

6-Chloro-2-fluoro-3-iodopyridine is a molecular compound with the empirical formula C5H2ClFIN . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-fluoro-3-iodopyridine can be represented by the SMILES string ClC1=NC(F)=C(I)C=C1 . The InChI key for this compound is IKAVUIBZHFWOHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-iodopyridine is a solid compound . Its molecular weight is 257.43 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Halogen-rich Intermediate for Synthesis

6-Chloro-2-fluoro-3-iodopyridine and its derivatives are valuable in medicinal chemistry as halogen-rich intermediates. They are used for synthesizing a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).

Structural Manifolds from Common Precursors

This compound can also be involved in creating structural manifolds from a common precursor. It is used in the manufacturing process of industrial pesticides and can be converted into various pyridine derivatives, which are essential for pharmaceutical research (Schlosser & Bobbio, 2002).

Metalation and Synthesis

The metalation of iodopyridines, including derivatives of 6-Chloro-2-fluoro-3-iodopyridine, is a critical step in synthesizing fused polyaromatic alkaloids. These compounds are significant in synthesizing various polysubstituted pyridines (Rocca et al., 1993).

Regiochemical Flexibility in Functionalization

6-Chloro-2-fluoro-3-iodopyridine exhibits regiochemical flexibility, making it useful for selective functionalization in pharmaceutical research. This flexibility allows for the introduction of new functional groups at specific positions on the pyridine ring (Bobbio & Schlosser, 2001).

Role in Radiopharmaceutical Synthesis

It also plays a role in the synthesis of novel radioligands for studying extrathalamic nicotinic acetylcholine receptors, demonstrating its application in neuroscientific research (Zhang & Horti, 2004).

Synthesis of Antibacterial Agents

This compound is involved in the synthesis of antibacterial agents, especially in the production of pyridinecarboxylic acids, which are important in developing new antibacterial drugs (Matsumoto et al., 1984).

Safety and Hazards

properties

IUPAC Name |

6-chloro-2-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAVUIBZHFWOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-fluoro-3-iodopyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

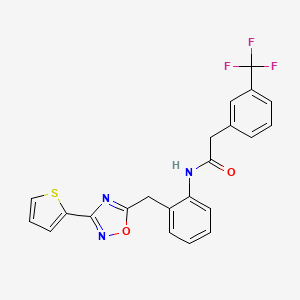

![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2587241.png)

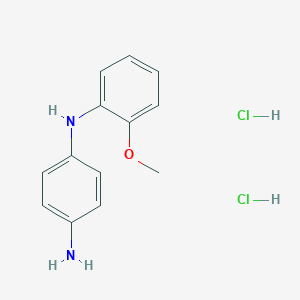

![(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2587243.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)

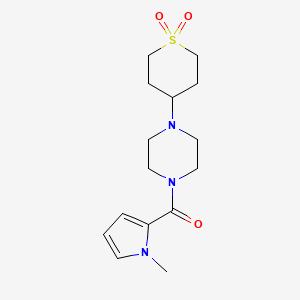

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)